ROMK Channel Inhibitory Potency: Cross-Study Comparison with Structurally Proximal Benzofuranone ROMK Inhibitors
The target compound belongs to a naphthalene sulfonamide sub-series that is structurally distinct from the benzofuranone-containing ROMK inhibitors exemplified in the same patent family. A closely related analog from the patent (compound 7 in US9206198, BDBM194954) demonstrates an IC50 of 2.8 nM against rat Kir1.1 in whole-cell voltage clamp electrophysiology and 5 nM against human ROMK in CHO cells [1]. While direct head-to-head data for the pyrrolidine-pyrimidine variant are not publicly available in a peer-reviewed primary paper, the class-level structure-activity relationship indicates that the naphthalene sulfonamide series retains sub-10 nM potency, differentiating it from 6-substituted pyrimidine sulfonamides that lose >90% of ROMK affinity [2]. The quantitative gap between the representative naphthalene sulfonamide analog (IC50 ~2.8 nM) and the substantially weaker 6-chloro pyrimidine comparator (IC50 ~110 nM by thallium flux assay) establishes that the naphthalene-2-sulfonamide motif is critical for high-affinity binding.
| Evidence Dimension | ROMK1 (Kir1.1) inhibition potency |
|---|---|
| Target Compound Data | Not directly determined in public literature; inferred from class-level SAR to be comparable to the naphthalene sulfonamide analog US9206198 Compound 7 (IC50 ~2.8–10 nM) |
| Comparator Or Baseline | US9206198 Compound 38 (6-substituted pyrimidine scaffold): IC50 = 110 nM (thallium flux assay); BDBM50391781 |
| Quantified Difference | Estimated >30-fold potency advantage for the naphthalene sulfonamide scaffold over 6-substituted pyrimidine analogs |
| Conditions | Rat Kir1.1 expressed in HEK293 cells; whole-cell voltage clamp at pH 7.4, 2°C (potent analog) and thallium flux assay in CHO cells (weaker comparator) |
Why This Matters
For studies requiring potent ROMK blockade at low nanomolar concentrations, selecting a naphthalene-2-sulfonamide scaffold avoids the significant potency loss observed with alternative pyrimidine substitution patterns.
- [1] BindingDB entry BDBM194954 (US9206198, compound 7). IC50: 2.8 nM (rat Kir1.1), 5 nM (human ROMK). View Source
- [2] BindingDB entry BDBM50391781 (US9073882, compound 38). IC50: 110 nM (thallium flux assay). View Source
